molecular formula C19H25N5 B6094544 2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine

2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine

Cat. No.: B6094544
M. Wt: 323.4 g/mol
InChI Key: UFESNVZKUKOMFN-UHFFFAOYSA-N
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Description

2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine is a complex organic compound that features a pyridine ring, a piperidine ring, a pyrrolidine ring, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine typically involves multi-step organic reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings .

Mechanism of Action

The mechanism of action of 2-[3-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Properties

IUPAC Name

2-[3-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrrolidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-2-16(12-20-6-1)14-23-9-3-17(4-10-23)18-5-11-24(15-18)19-13-21-7-8-22-19/h1-2,6-8,12-13,17-18H,3-5,9-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFESNVZKUKOMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C3=NC=CN=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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